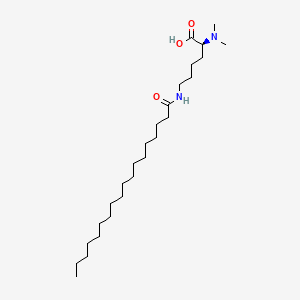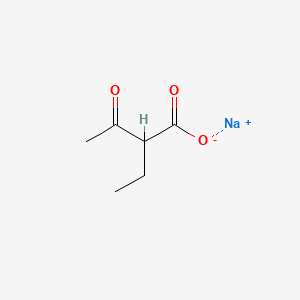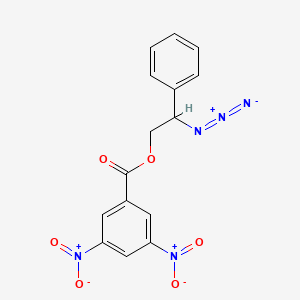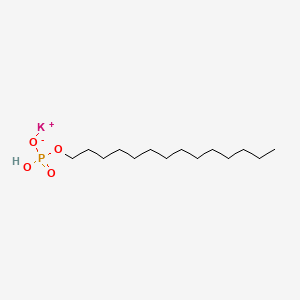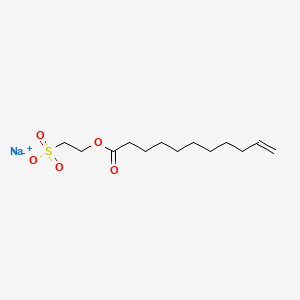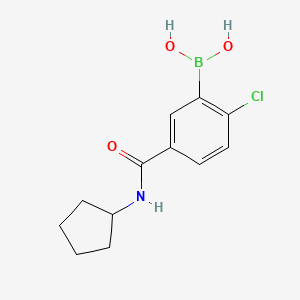
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a cyclopentylcarbamoyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the phenylboronic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be attached via an amide coupling reaction, where the chloro-substituted phenylboronic acid is reacted with cyclopentylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Phenol derivatives
Reduction: Dechlorinated phenylboronic acid
Substitution: Substituted phenylboronic acids with various functional groups
Scientific Research Applications
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The chloro and cyclopentylcarbamoyl groups can further modulate the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and cyclopentylcarbamoyl groups, making it less versatile in certain applications.
2-Chlorophenylboronic Acid: Similar structure but lacks the cyclopentylcarbamoyl group, which can affect its reactivity and binding properties.
Cyclopentylcarbamoylphenylboronic Acid: Lacks the chloro substituent, which can influence its chemical behavior and applications.
Uniqueness
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is unique due to the combination of its boronic acid group, chloro substituent, and cyclopentylcarbamoyl group. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H15BClNO3 |
|---|---|
Molecular Weight |
267.52 g/mol |
IUPAC Name |
[2-chloro-5-(cyclopentylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BClNO3/c14-11-6-5-8(7-10(11)13(17)18)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) |
InChI Key |
CNMRUPHWPBYVLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CCCC2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


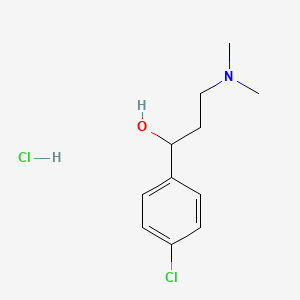




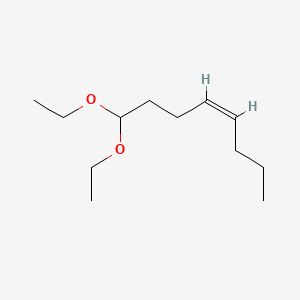

![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
